molecular formula C8H7BrN2O B6322341 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 913297-44-6

7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No. B6322341
CAS RN: 913297-44-6
M. Wt: 227.06 g/mol
InChI Key: RTGYXYYWJABYDE-UHFFFAOYSA-N
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Description

“7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one” is a chemical compound with the molecular formula C9H8BrN2O . It is a white powder that is used in various research applications and as a building block for the synthesis of pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzimidazole ring substituted with a bromine atom and a methyl group . The molecular weight of the compound is 227.06 g/mol .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results .


Physical And Chemical Properties Analysis

“this compound” is a white to light yellow solid . It has a molecular weight of 227.06 g/mol and a topological polar surface area of 32.3 Ų . It is soluble in some organic solvents such as ethanol and dimethyl sulfoxide .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Benzimidazole derivatives, including structures similar to 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, play a crucial role in medicinal chemistry due to their wide range of pharmacological activities. These compounds have been explored for their antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory properties, among others. Mannich bases of benzimidazole derivatives, for example, have shown significant medicinal applications, including antibacterial, anthelmintic, antifungal, anti-inflammatory, and antiviral activities. The versatility in the Mannich reaction allows for the synthesis of various N-methyl derivatives and drug molecules, indicating the potential for creating new therapeutic agents with enhanced efficacy and lower toxicity (Vasuki et al., 2021).

Materials Science

In the field of materials science, the structural components of benzimidazole derivatives have been applied to the development of advanced materials, such as zeolitic imidazolate frameworks (ZIFs). These materials exhibit remarkable properties like good thermal and chemical stability, large specific surface area, and a unique "gate opening" mechanism, making them suitable for hydrogen storage, adsorption, and separation applications (Xiao & Liu, 2019).

Synthetic Methodologies

The research also highlights the synthetic versatility of benzimidazole and its derivatives, including the exploration of various synthetic routes and methodologies. This aspect is critical for the development of new compounds with potential applications in drug design and materials science. The synthesis and applications of ZIF-7 and its derivatives, for example, represent a significant advancement in the synthesis and application of materials based on imidazolate linkers (Xiao & Liu, 2019).

Mechanism of Action

While the exact mechanism of action of “7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one” is not specified in the search results, it has been suggested that similar compounds may have potential applications in the field of drug design or medical applications .

Safety and Hazards

The compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . When handling and using it, appropriate protective measures should be taken, such as wearing protective gloves, eye protection, and lab clothing .

properties

IUPAC Name

4-bromo-3-methyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGYXYYWJABYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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